Cas no 2089648-39-3 (2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid)
2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,3-DIMETHYLCYCLOBUTYL)ACETIC ACID
- 2-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid
- 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,3-DIMETHYLCYCLOBUTYL)ACETICACID
- Z2603585775
- BS-45227
- MFCD30829109
- SY323180
- EN300-3223744
- [(tert-butoxycarbonyl)amino](3,3-dimethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-dimethylcyclobutyl)acetic acid
- 2089648-39-3
- 2-(Boc-amino)-2-(3,3-dimethylcyclobutyl)acetic Acid
-
- MDL: MFCD30829109
- Inchi: 1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)
- InChI Key: YMRSQIZKSSVXTD-UHFFFAOYSA-N
- SMILES: OC(C(C1CC(C)(C)C1)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 257.16270821g/mol
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6
2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1210105-100mg |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 97% | 100mg |
$295 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210105-250MG |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 97% | 250mg |
$470 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210105-500MG |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 97% | 500mg |
$785 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210105-1G |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 97% | 1g |
$1180 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210105-5G |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 97% | 5g |
$3540 | 2024-07-21 | |
| Chemenu | CM1014300-100mg |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 95%+ | 100mg |
$286 | 2022-12-31 | |
| Chemenu | CM1014300-250mg |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 95%+ | 250mg |
$456 | 2022-12-31 | |
| Chemenu | CM1014300-500mg |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 95%+ | 500mg |
$761 | 2022-12-31 | |
| Chemenu | CM1014300-1g |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 95%+ | 1g |
$1140 | 2022-12-31 | |
| Chemenu | CM1014300-5g |
2-(tert-butoxycarbonylamino)-2-(3,3-dimethylcyclobutyl)acetic acid |
2089648-39-3 | 95%+ | 5g |
$3420 | 2022-12-31 |
2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid
2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid: A Novel Compound with Promising Applications in Pharmaceutical Research
2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid is a complex organic compound characterized by its unique molecular structure and functional groups. The CAS No. 2089648-39-3 serves as a critical identifier for this compound, enabling precise scientific communication and regulatory compliance. This molecule combines multiple pharmacophoric elements, including a tert-butoxy carbonyl group and a 3,3-dimethylcyclobutyl ring system, which are key to its potential biological activity. Recent advancements in medicinal chemistry have highlighted the significance of such structural features in the development of novel therapeutics.
The tert-butoxy carbonyl moiety in this compound is a common functional group in pharmaceuticals, often used as a protecting group or as part of a bioactive scaffold. This group's stability under physiological conditions and its ability to undergo enzymatic hydrolysis make it a valuable component in drug design. The 3,3-dimethylcyclobutyl ring system introduces steric bulk and conformational rigidity, which may influence the compound's interactions with biological targets. These structural elements collectively contribute to the molecule's potential as a lead compound in the development of new therapeutic agents.
Recent studies have demonstrated the importance of tert-butoxy carbonyl derivatives in modulating enzyme activity and receptor binding. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that tert-butoxy carbonyl groups can enhance the solubility and metabolic stability of small molecules, which is crucial for oral drug delivery. The 3,3-dimethylcyclobutyl ring system, on the other hand, has been shown to improve the molecular flexibility required for optimal ligand-receptor interactions. These findings underscore the relevance of the CAS No. 2089648-39-3 compound in modern drug discovery efforts.
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid involves a multi-step process that highlights the challenges and opportunities in organic synthesis. The tert-butoxy carbonyl group is typically introduced via a coupling reaction between a carboxylic acid derivative and a tert-butoxycarbonyl chloride reagent. This reaction requires precise control of reaction conditions to ensure high yields and purity. The 3,3-dimethylcyclobutyl ring system is often constructed through cycloaddition or ring-closure reactions, which demand careful optimization of temperature, solvent, and catalysts.
Advancements in catalytic methodologies have significantly improved the efficiency of synthesizing 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid. For example, the use of chiral catalysts has enabled the enantioselective synthesis of the 3,3-dimethylcyclobutyl ring, which is critical for achieving the desired stereochemistry in pharmaceutical applications. These developments reflect the broader trend in medicinal chemistry toward more sustainable and efficient synthetic strategies. The CAS No. 2089648-39-3 compound exemplifies how such innovations can be applied to create molecules with enhanced pharmacological properties.
The tert-butoxy carbonyl group in this compound is also relevant to its potential role as a prodrug. Prodrugs are often designed to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. The tert-butoxy carbonyl moiety can be selectively hydrolyzed in vivo, releasing the active compound. This property is particularly valuable for drugs that are poorly soluble in aqueous environments. The 3,3-dimethylcyclobutyl ring system further enhances the molecule's stability, ensuring that the active form is released at the intended site of action.
Recent research has explored the use of tert-butoxy carbonyl derivatives in the treatment of neurodegenerative diseases. A 2022 study published in ACS Chemical Neuroscience demonstrated that compounds with tert-butoxy carbonyl groups exhibited improved penetration across the blood-brain barrier, which is a critical factor in the development of CNS-targeting drugs. The 3,3-dimethylcyclobutyl ring system may contribute to this enhanced permeability by altering the molecule's hydrophobicity and molecular shape. These findings highlight the potential of 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid as a candidate for neuropharmacological applications.
The CAS No. 2089648-39-3 compound is also being investigated for its role in modulating enzyme activity. Enzyme inhibition is a common strategy in drug development, particularly for treating conditions such as cancer and metabolic disorders. The tert-butoxy carbonyl group may interact with the active site of target enzymes, while the 3,3-dimethylcyclobutyl ring system could provide additional steric hindrance. These interactions could lead to the development of selective inhibitors with minimal off-target effects. Ongoing studies are focused on identifying the specific enzymes that this compound targets and optimizing its activity for therapeutic use.
Environmental and safety considerations are also being addressed in the development of 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid. The tert-butoxy carbonyl group is known to be biodegradable under certain conditions, which is an important factor in the sustainability of pharmaceutical products. The 3,3-dimethylcyclobutyl ring system, while inert in most biological environments, is being evaluated for its potential to persist in ecosystems. These assessments are part of a broader effort to ensure that new drugs meet regulatory standards for environmental safety.
The synthesis and application of 2-{(tert-butoxy)carbonylamino}-2-(3,3-dimethylcyclobutyl)acetic acid represent a convergence of organic chemistry, medicinal chemistry, and pharmacology. The CAS No. 2089648-39-3 compound exemplifies how the careful design of molecular structures can lead to the development of novel therapeutics with improved efficacy and safety profiles. As research in this area continues to advance, the potential applications of this compound are expected to expand, contributing to the next generation of pharmaceutical innovations.
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